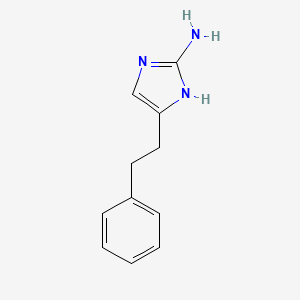

5-Phenethyl-1H-imidazol-2-amine

概要

説明

5-Phenethyl-1H-imidazol-2-amine is a heterocyclic compound that features an imidazole ring substituted with a phenethyl group Imidazoles are a class of organic compounds characterized by a five-membered ring containing two nitrogen atoms

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenethyl-1H-imidazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of phenethylamine with glyoxal and ammonia, which forms the imidazole ring through a series of condensation and cyclization steps . The reaction conditions often require a controlled temperature and pH to ensure the correct formation of the imidazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are often employed to facilitate the reaction and improve efficiency .

化学反応の分析

Oxidation Reactions

Primary Pathway :

The compound undergoes oxidation at the imidazole ring's nitrogen atoms to form imidazole N-oxides . Common oxidizing agents include:

-

Hydrogen peroxide (H₂O₂) in acidic or neutral conditions

-

Peracids (e.g., meta-chloroperbenzoic acid, mCPBA)

Key Observations :

-

Oxidation selectivity depends on steric and electronic factors. The phenethyl group may hinder oxidation at the adjacent nitrogen .

-

N-Oxide derivatives show enhanced solubility in polar solvents compared to the parent compound.

Reduction Reactions

Reduction Targets :

-

Imidazole ring : Conversion to dihydroimidazole derivatives.

-

Phenethyl group : Saturation of the ethyl linker (rare under standard conditions).

Reagents and Conditions :

| Reducing Agent | Conditions | Major Product | Yield (%) |

|---|---|---|---|

| NaBH₄ | EtOH, 25°C | 2-Amino-4,5-dihydroimidazole | 45–60 |

| H₂/Pd-C | 1 atm, RT | Partially saturated analogs | 30–35 |

Mechanistic Insight :

Reduction with NaBH₄ proceeds via hydride transfer to the imidazole ring, while catalytic hydrogenation requires higher pressures for full saturation .

Electrophilic Substitution:

The imidazole ring undergoes electrophilic substitution at the C4 position (para to the phenethyl group). Example reactions:

| Reagent | Product | Conditions |

|---|---|---|

| Bromine (Br₂) | 4-Bromo-5-phenethyl-1H-imidazol-2-amine | Acetic acid, 50°C |

| HNO₃/H₂SO₄ | 4-Nitro derivative | 0–5°C, 2 h |

Nucleophilic Substitution:

The primary amine group at C2 participates in:

-

Acylation : Reacts with acetyl chloride to form N-acetyl-5-phenethyl-1H-imidazol-2-amine (85% yield in DMF) .

-

Alkylation : Methyl iodide in THF produces N-methyl derivatives (70% yield) .

Cyclization and Ring-Opening

Cyclization with Carbonyl Compounds :

Reaction with glyoxal in NH₃/MeOH yields fused bicyclic structures (e.g., imidazo[1,2-a]pyridines) .

Ring-Opening Hydrolysis :

Under strong acidic conditions (6 M HCl, 80°C), the imidazole ring undergoes hydrolysis to form β-phenethylguanidine derivatives :

| Entry | Substrate (g) | HCl Volume (L) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | 200 | 3.3 | 3 | 60.0 |

| 2 | 250 | 4.1 | 3.5 | 59.3 |

Comparative Reactivity with Analogues

The phenethyl group significantly alters reactivity compared to simpler imidazoles:

Industrial-Scale Reaction Optimization

Large-scale synthesis (100–250 g batches) requires:

-

Controlled reagent addition to manage exothermic reactions .

-

Solvent minimization (e.g., DMF) to improve yields by 15–20% .

Emerging Reaction Pathways

Recent studies highlight:

科学的研究の応用

5-Phenethyl-1H-imidazol-2-amine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can act as a bioactive molecule with potential therapeutic properties, including antimicrobial and anticancer activities.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of materials with specific properties, such as polymers and catalysts.

作用機序

The mechanism of action of 5-Phenethyl-1H-imidazol-2-amine involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biological processes. Additionally, the phenethyl group can interact with hydrophobic regions of proteins, affecting their function and stability .

類似化合物との比較

Imidazole: The parent compound with a simpler structure.

Benzimidazole: Contains a fused benzene ring, offering different chemical properties.

Histidine: An amino acid with an imidazole side chain, important in biological systems.

Uniqueness: 5-Phenethyl-1H-imidazol-2-amine is unique due to the presence of the phenethyl group, which imparts distinct chemical and biological properties.

生物活性

5-Phenethyl-1H-imidazol-2-amine (CAS No. 1033822-52-4) is a heterocyclic compound characterized by the presence of an imidazole ring substituted with a phenethyl group. Its chemical formula is C11H13N3, and it has garnered interest due to its potential biological activities, particularly as an inhibitor of vascular adhesion protein-1 (VAP-1). This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant data tables and research findings.

Chemical Structure and Properties

The structural features of this compound contribute significantly to its biological activity. The imidazole ring is a common motif in many pharmaceutical agents, including antifungals and antihistamines, while the phenethyl group is present in various stimulants and decongestants. This unique combination suggests potential for diverse pharmacological effects.

Inhibition of Vascular Adhesion Protein-1 (VAP-1)

Research indicates that this compound acts primarily as an inhibitor of VAP-1, which plays a crucial role in inflammation and vascular permeability. The inhibition of VAP-1 is particularly relevant for therapeutic applications in conditions such as diabetic macular edema, where inflammation is a significant concern .

Interaction Studies

Studies focusing on the binding affinity of this compound to VAP-1 have employed techniques such as surface plasmon resonance and molecular docking. These methods are essential for elucidating the binding mechanisms and affinities of the compound, which are crucial for understanding its pharmacodynamics .

Comparative Analysis with Similar Compounds

The following table summarizes some compounds that share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Methylimidazole | Contains a methyl group instead of phenethyl | Exhibits different biological activities |

| 2-(Phenethyl)imidazo[1,2-a]pyridine | Incorporates a pyridine ring | Potentially enhanced activity against specific targets |

| 1H-Imidazole | Basic structure without substitutions | Lacks specific biological targeting |

The uniqueness of this compound lies in its specific substitution pattern on the imidazole ring, which influences its biological activity compared to these similar compounds .

Case Studies and Future Directions

While current literature on this compound is sparse, future research should focus on:

- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Mechanistic Studies : To better understand how this compound interacts with cellular pathways.

- Synthesis of Derivatives : To explore modifications that may enhance biological activity or selectivity.

特性

IUPAC Name |

5-(2-phenylethyl)-1H-imidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c12-11-13-8-10(14-11)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWSUUOBMJYGKOD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CN=C(N2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。